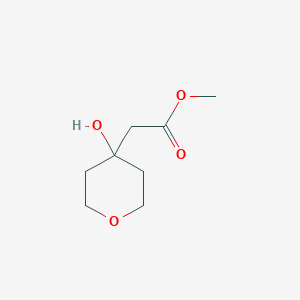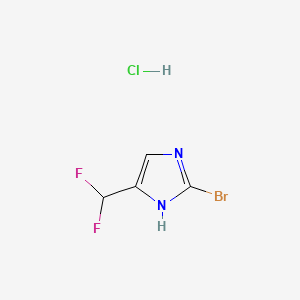
Methyl 2-(4-hydroxytetrahydropyran-4-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-hydroxytetrahydropyran-4-YL)acetate is an organic compound with the molecular formula C₈H₁₄O₄. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-hydroxytetrahydropyran-4-YL)acetate typically involves the reaction of tetrahydropyran derivatives with appropriate reagents. One common method is the esterification of 4-hydroxytetrahydropyran-4-yl acetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-hydroxytetrahydropyran-4-YL)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(4-hydroxytetrahydropyran-4-YL)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-hydroxytetrahydropyran-4-YL)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and undergo nucleophilic or electrophilic reactions, influencing its biological and chemical activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
4-Hydroxytetrahydropyran-4-yl acetic acid: The acid precursor used in the synthesis of Methyl 2-(4-hydroxytetrahydropyran-4-YL)acetate.
Uniqueness
This compound is unique due to its specific functional groups and reactivity. The presence of both hydroxyl and ester groups allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C8H14O4 |
|---|---|
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
methyl 2-(4-hydroxyoxan-4-yl)acetate |
InChI |
InChI=1S/C8H14O4/c1-11-7(9)6-8(10)2-4-12-5-3-8/h10H,2-6H2,1H3 |
Clave InChI |
GZMRPQVAGWYAGN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1(CCOCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B13897232.png)
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13897240.png)

![2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine](/img/structure/B13897253.png)


![4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]benzoic Acid](/img/structure/B13897267.png)
![(S)-tert-Butyl 4-oxohexahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate](/img/structure/B13897268.png)
![Rel-(1R,4S,5R)-4-((tert-butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13897275.png)

![Tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate](/img/structure/B13897287.png)



